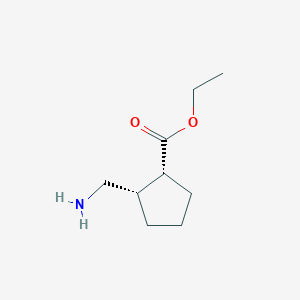
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, also known as AMCA or Amino-Cyclopentane-Carboxylic Acid, is a chiral cyclic amino acid that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. Studies have shown that Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can modulate the activity of several enzymes, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and adenosine monophosphate-activated protein kinase (AMPK). Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can also affect the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of oxidative stress, and the enhancement of synaptic plasticity. Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can also affect the expression of various neurotransmitters and receptors, including dopamine, serotonin, and N-methyl-D-aspartate (NMDA) receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has several advantages for lab experiments, including its chiral nature, which allows for the study of enantiomeric effects, and its potential therapeutic applications, which can lead to the development of new drugs. However, Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Other future directions include the study of the pharmacokinetics and pharmacodynamics of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, the investigation of its interactions with other drugs, and the development of new formulations for improved delivery and bioavailability.
Conclusion:
In conclusion, Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and chiral nature make it an interesting target for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate as a therapeutic agent.
Méthodes De Synthèse
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can be synthesized using a variety of methods, including asymmetric hydrogenation, enzymatic resolution, and chiral pool synthesis. Asymmetric hydrogenation is the most commonly used method, which involves the reduction of a prochiral precursor using a chiral catalyst. Enzymatic resolution involves the use of enzymes to selectively separate the enantiomers of a racemic mixture. Chiral pool synthesis involves the use of chiral starting materials to produce the desired chiral compound. The synthesis of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate using these methods has been reported in several scientific studies.
Applications De Recherche Scientifique
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has also been shown to have antidiabetic effects by regulating glucose metabolism and reducing insulin resistance. In addition, Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has neuroprotective effects and can improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Propriétés
IUPAC Name |
ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-3-4-7(8)6-10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDVBUAOCBAODQ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

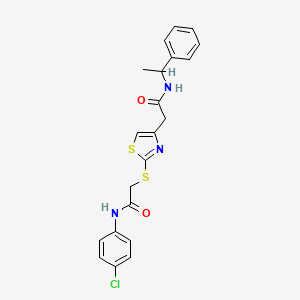
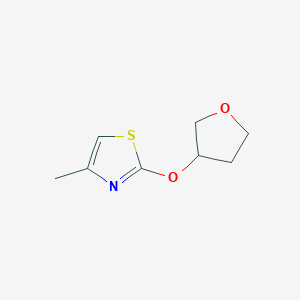
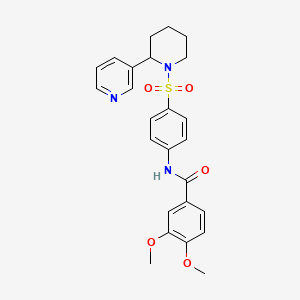
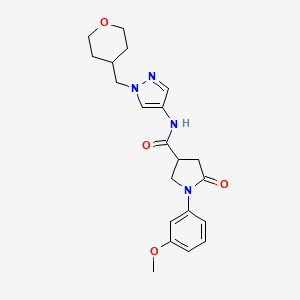
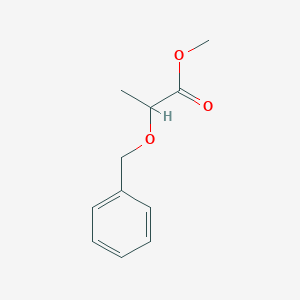
![9-(Bromomethyl)spiro[3.5]nonane](/img/structure/B2982117.png)
![N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2982118.png)
![2-fluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2982119.png)
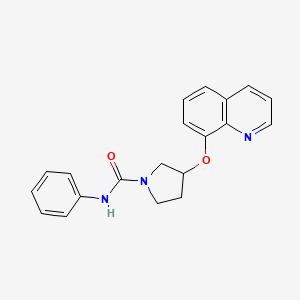
![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)
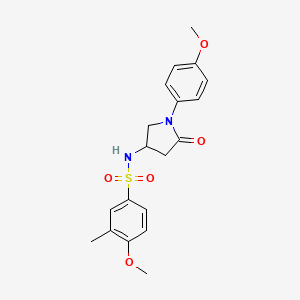
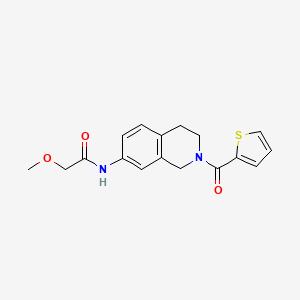
![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)